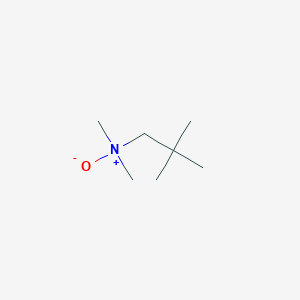

N,N,2,2-tetramethylpropan-1-amine oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N,2,2-tetramethylpropan-1-amine oxide, also known as this compound, is a useful research compound. Its molecular formula is C7H17NO and its molecular weight is 131.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Properties:

Recent studies have shown that liposomal formulations containing N-oxide surfactants exhibit significant antibacterial activity against Gram-positive bacteria. These formulations can enhance the efficacy of existing antibiotics through synergistic effects. For instance, a study demonstrated that liposomes with 20 molar percent of N-oxide surfactants significantly reduced the minimum inhibitory concentration (MIC) of oxacillin against Staphylococcus aureus to 0.125 μg/mL, which is well below the breakpoint for clinical effectiveness .

Adjuvants in Antimicrobial Therapy:

Given the rise of multidrug-resistant (MDR) pathogens, N,N,2,2-tetramethylpropan-1-amine oxide can be utilized as an adjuvant in antimicrobial therapies. Its intrinsic antimicrobial properties can help reduce the required dosage of antibiotics while maintaining therapeutic efficacy, thereby mitigating the development of antibiotic resistance .

Industrial Applications

Surfactant in Cleaning Products:

This compound is widely used as a nonionic surfactant in various cleaning products due to its ability to lower surface tension and enhance cleaning efficacy. Its low toxicity and biodegradability make it an environmentally friendly option compared to traditional surfactants like tetramethylammonium hydroxide (TMAH) .

Electronics Processing:

this compound serves as a low-toxicity substitute for TMAH in semiconductor processing. Its application includes cleaning and stripping processes essential for microelectronics fabrication .

Material Science Applications

Polymer Production:

The compound is also involved in polymer synthesis, where it acts as a phase transfer agent or catalyst. It facilitates the production of anionic polymers by enhancing reaction rates and improving yields . This property is particularly beneficial in creating materials with specific functional characteristics.

Environmental Applications

Biodegradable Surfactants:

Due to its biodegradable nature, this compound is being investigated for use in environmentally friendly cleaning agents and personal care products. Its ability to form micelles allows it to encapsulate pollutants and facilitate their removal from surfaces without causing harm to the environment .

Case Studies and Research Findings

Eigenschaften

CAS-Nummer |

13993-87-8 |

|---|---|

Molekularformel |

C7H17NO |

Molekulargewicht |

131.22 g/mol |

IUPAC-Name |

N,N,2,2-tetramethylpropan-1-amine oxide |

InChI |

InChI=1S/C7H17NO/c1-7(2,3)6-8(4,5)9/h6H2,1-5H3 |

InChI-Schlüssel |

NVQUYMSKHLFZET-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C[N+](C)(C)[O-] |

Kanonische SMILES |

CC(C)(C)C[N+](C)(C)[O-] |

Synonyme |

N,N,2,2-Tetramethyl-1-propanamineN-oxide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.